Isoxazole

Description

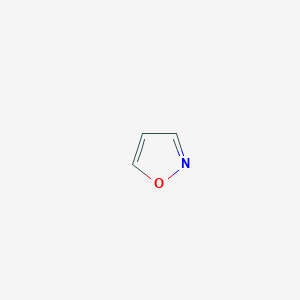

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAPFRYPJLPFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059775 | |

| Record name | Isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Isoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Isoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-14-2 | |

| Record name | Isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SRW0M6PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isoxazole and Its Derivatives

Strategies for Isoxazole Ring Construction

Efficient synthesis of the this compound core relies on the controlled formation of the N-O, C-N, and C-C bonds that constitute the heterocyclic ring. Various methodologies have been developed to achieve this, offering different advantages in terms of substrate scope, reaction conditions, and accessibility of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for the synthesis of five-membered heterocycles, including isoxazoles. This reaction typically involves the [3+2] cycloaddition between a 1,3-dipole and a dipolarophile. For this compound synthesis, nitrile oxides serve as the 1,3-dipole, reacting with alkynes or alkenes as dipolarophiles to form isoxazoles or isoxazolines, respectively organic-chemistry.orgnih.govmdpi.com. The regioselectivity of these cycloadditions can often be explained by considering frontier molecular orbital (FMO) interactions mdpi.com.

Nitrile Oxide Cycloadditions

Nitrile oxide cycloadditions are a cornerstone of this compound synthesis. Nitrile oxides are often unstable species and are typically generated in situ from various precursors, such as aldoximes, nitroalkanes, or hydroximoyl chlorides organic-chemistry.orgresearchgate.netresearchgate.net. The reaction of these in situ generated nitrile oxides with alkynes leads directly to the formation of the aromatic this compound ring. For instance, the reaction of aldoximes with alkynes in the presence of an oxidant can generate nitrile oxides that undergo cycloaddition nih.govresearchgate.net. Similarly, dehydrohalogenation of hydroximoyl chlorides in the presence of a base and a dipolarophile is a common route beilstein-journals.orgnih.gov. The regioselectivity in the reaction between a nitrile oxide and a terminal alkyne typically favors the formation of 3,5-disubstituted isoxazoles mdpi.com. However, methods exist to achieve 3,4,5-trisubstituted isoxazoles through the reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides beilstein-journals.org.

Metal-Catalyzed Cycloadditions (e.g., Cu(I)-catalyzed, Ru(II)-catalyzed)

While nitrile oxide cycloadditions can occur without metal catalysts, the use of metal catalysts can enhance reaction rates, improve regioselectivity, and broaden the substrate scope. Copper and ruthenium complexes are among the metals that have been successfully employed. Copper(I)-catalyzed cycloadditions of copper(I) acetylides with nitrile oxides provide access to 3,4-disubstituted isoxazoles organic-chemistry.org. Copper(II) catalysts, such as copper acetate (B1210297) and copper sulfate (B86663) pentahydrate, have also been reported for 1,3-dipolar cycloaddition reactions leading to isoxazoles rsc.org. Ruthenium(II)-catalyzed strategies have been developed for the synthesis of 3,4-disubstituted isoxazoles via (3+2) cycloaddition rsc.org. These metal-catalyzed approaches often involve in situ generation of the reactive species and can offer advantages in terms of reaction efficiency and control over substitution patterns thieme-connect.com.

Metal-Free Cycloadditions

The development of metal-free synthetic routes for this compound synthesis is driven by the desire for more environmentally friendly and cost-effective processes, avoiding potential metal contamination in the final products mdpi.comresearchgate.net. Several metal-free 1,3-dipolar cycloaddition strategies have been reported. For example, the reaction of α-azido acrylates with aromatic oximes can provide 3,4,5-trisubstituted isoxazoles under mild, metal-free conditions via a cascade reaction sequence thieme-connect.com. Metal-free cycloadditions of nitrile oxides, generated from precursors like aldoximes or α-nitro ketones, with alkynes or alkenes have been achieved using various conditions, including the use of bases or specific organic catalysts organic-chemistry.orgnih.govmdpi.comresearchgate.net. Microwave-assisted metal-free routes have also been explored for the synthesis of substituted isoxazoles nih.govrsc.orgresearchgate.net.

Cyclization Reactions of Precursors

This compound rings can also be constructed through the cyclization of suitable acyclic or partially cyclic precursors. These reactions typically involve the formation of the N-O bond or a C-C bond to close the five-membered ring. An example is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophiles such as ICl, I₂, Br₂, or PhSeBr, which can provide 3,5-disubstituted 4-halo(seleno)isoxazoles under mild conditions organic-chemistry.org. This method involves the formation of the this compound ring through the attack of the oxime nitrogen on the activated alkyne. Another approach involves the cyclization of α,β-acetylenic oximes catalyzed by species like AuCl₃ organic-chemistry.org.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules, including isoxazoles, in a single step from three or more readily available starting materials acs.orgscielo.br. These reactions minimize purification steps and can rapidly generate molecular diversity. For this compound synthesis, MCRs often involve the in situ generation of a key intermediate, such as a nitrile oxide, from multiple components, followed by its reaction with other reactants to form the this compound ring. Examples include reactions involving hydroxylamine (B1172632) derivatives, aldehydes, and active methylene (B1212753) compounds scielo.brd-nb.infoscielo.br. A four-component strategy utilizing simple perfluoroalkyl reagents has been developed for the synthesis of perfluoroalkyl isoxazoles acs.org. These methods streamline the synthetic process and are valuable for the rapid construction of functionalized this compound derivatives.

Condensation Reactions

Condensation reactions represent a fundamental approach for constructing the this compound ring. This method typically involves the reaction of a three-carbon component with a nitrogen- and oxygen-containing species, such as hydroxylamine or its derivatives. One common condensation pathway involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine. nanobioletters.com For instance, the condensation of ketones or aldehydes with hydroxylamine derivatives can lead to the formation of the this compound ring. kuey.net

Another notable condensation reaction is the Dornow reaction, which involves the condensation of nitroacetic esters with aldehydes to yield this compound-3,5-dicarboxylic acid derivatives. nanobioletters.com In this reaction, 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates can be formed as intermediates. nanobioletters.com The reaction of primary nitro compounds with aldehydes or activated ketones in the presence of bases can also lead to this compound derivatives, often proceeding through intermediates such as 2-hydroxy nitro compounds, condensed nitroalkenes, or β-dinitro compounds. rsc.org, nih.gov, researchgate.net The specific product formed can depend on the substituents and reaction conditions. rsc.org For example, this compound-4-carbaldehydes can be obtained from the reaction of 3-oxetanone (B52913) with primary nitro compounds. nih.gov, researchgate.net

Condensation reactions have also been employed in the synthesis of fused isoxazoles. For instance, the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine in acidic media can yield 5-carboxyisoxazoles. nih.gov Additionally, a one-pot condensation reaction involving 2-[(Substituted phenyl)hydrazono]malononitrile and 3-[(Substituted phenyl)azo]-2,4-Pentanedione with hydroxylamine hydrochloride and sodium acetate in ethanol (B145695) has been reported for the synthesis of new this compound derivatives. icm.edu.pl

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly methods for synthesizing isoxazoles and their derivatives. These approaches aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and improve atom economy. researchgate.net, abap.co.in

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions, including the synthesis of isoxazoles. researchgate.net, abap.co.in, tsijournals.com Microwave-assisted synthesis offers advantages such as significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. researchgate.net, organic-chemistry.org, nih.gov, abap.co.in, tsijournals.com

This technique has been successfully applied to the 1,3-dipolar cycloaddition reactions, a common route to isoxazoles involving nitrile oxides and alkynes or alkenes. rsc.org, nih.gov Microwave irradiation can enhance the efficiency of these cycloaddition reactions, leading to shorter reaction times and higher yields while minimizing the formation of unwanted byproducts. organic-chemistry.org For example, a microwave-assisted one-pot three-component reaction involving acid chlorides, terminal alkynes, and hydroximinoyl chlorides has been reported for the synthesis of 3,4,5-substituted isoxazoles, reducing reaction times from days to minutes. organic-chemistry.org

Microwave irradiation has also been utilized in the synthesis of this compound derivatives from chalcones and hydroxylamine hydrochloride, resulting in improved yields and significantly shorter reaction times compared to conventional heating. researchgate.net The synthesis of this compound derivatives via chalcones under microwave irradiation is considered a green protocol that reduces byproduct formation and improves the yield in a shorter time. abap.co.in

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation, or sonication, is another green chemistry technique that has been explored for the synthesis of isoxazoles. rsc.org, researchgate.net, researchgate.net The application of high-frequency sound waves can accelerate chemical reactions, leading to enhanced yields, reduced reaction times, and milder reaction conditions. researchgate.net

Ultrasound-assisted methods have been developed for the one-pot synthesis of this compound derivatives, often involving multicomponent reactions. rsc.org, orgchemres.org, sid.ir, proquest.com, tandfonline.com For instance, an ultrasound-assisted one-pot three-component reaction of pyrazole (B372694) aldehydes, methyl 4-methyl-3-oxovalerate, and hydroxylamine hydrochloride in aqueous ethanol has been reported, yielding novel this compound derivatives with high yields and shorter reaction times compared to conventional methods. rsc.org Another example is the sonochemical synthesis of 3-methyl-4-arylmethylene this compound-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) catalyzed by imidazole (B134444) or SnII-Mont K10 in aqueous media. orgchemres.org, researchgate.net, sid.ir, proquest.com, tandfonline.com These sonochemical methods offer advantages such as avoiding organic solvents, simple procedures, and energy conservation. orgchemres.org, sid.ir, tandfonline.com

Ultrasound irradiation has also been used in 1,3-dipolar cycloaddition reactions for this compound synthesis, sometimes in combination with catalysts like copper(I). ksu.edu.sa, openarchives.gr, nih.gov Studies have shown that sonication can significantly improve the reaction compared to conventional stirring, leading to higher yields and shorter reaction times. researchgate.net

Solvent-Free and Eco-Friendly Solvent Systems

The development of synthetic methods that minimize or eliminate the use of organic solvents is a key aspect of green chemistry. Solvent-free reactions and the use of eco-friendly solvent systems, such as water or ionic liquids, have been explored for this compound synthesis. kuey.net, ereztech.com, nih.gov, researchgate.net, nih.gov, rsc.org

Solvent-free conditions can offer advantages such as enhanced reaction rates, high product yields, and simpler work-up procedures. nih.gov For example, a mild and convenient solvent-free protocol for the synthesis of 3-methyl-4-(hetero)arylmethylene this compound-5(4H)-ones using ZSM-5 as a heterogeneous catalyst has been developed, providing good to excellent yields. nanobioletters.com, tandfonline.com

Water has been investigated as a green solvent for this compound synthesis, often in conjunction with other green techniques like ultrasound irradiation. rsc.org, researchgate.net, orgchemres.org, sid.ir, proquest.com, tandfonline.com The use of water as a solvent in ultrasound-assisted reactions for synthesizing this compound derivatives has shown advantages in terms of shorter reaction times, high yields, and avoidance of organic solvents. orgchemres.org, sid.ir

Mechanochemical techniques, such as ball milling, allow for solvent-free synthesis of isoxazoles, which contributes to lowering the environmental factor (E-factor) compared to solution-based reactions. researchgate.net, nih.gov, rsc.org

Photochemical Synthesis (e.g., Natural Sunlight mediated)

Photochemical methods, utilizing light as the energy source, offer a potentially green approach to organic synthesis. While less extensively reported for this compound synthesis compared to microwave or ultrasound methods, photochemical reactions, including those mediated by visible light or UV light, can be employed. nanobioletters.com, frontiersin.org For example, the formation of an this compound structure using acetic acid as a solvent or exposing the reaction mixture to UV light has been mentioned in the context of cyclocondensation pathways. nanobioletters.com Photoredox-catalyzed reactions utilizing visible light have been described for the ring-opening of 2H-oxazirines to generate nitrone precursors, which can then undergo 1,3-dipolar cycloaddition to form isoxazolines. frontiersin.org

Regioselective Synthesis of Substituted Isoxazoles

Controlling the regioselectivity is crucial when synthesizing substituted isoxazoles, particularly in reactions involving unsymmetrical starting materials. The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes or alkenes can potentially yield two different regioisomers. nanobioletters.com, rsc.org Achieving high regioselectivity is essential for obtaining the desired this compound derivative.

Various strategies have been employed to control the regioselectivity in this compound synthesis. In 1,3-dipolar cycloaddition reactions, the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile (alkene or alkyne) can influence the regiochemical outcome. nanobioletters.com, rsc.org The choice of catalyst and reaction conditions can also play a significant role in directing the regioselectivity. openarchives.gr, nih.gov

For instance, copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes under ultrasound irradiation have been reported to be regioselective, leading to 3,5-disubstituted isoxazoles. openarchives.gr, nih.gov The combined use of different ultrasound frequencies and the presence of copper turnings were found to influence the regioselectivity and improve yields. openarchives.gr, nih.gov In some cases, metal-free conditions for the 1,3-dipolar cycloaddition have also shown regioselectivity, although sometimes with lower yields. openarchives.gr, nih.gov

Microwave-assisted 1,3-dipolar cycloaddition reactions have also demonstrated regioselectivity in the synthesis of substituted isoxazoles. organic-chemistry.org, nih.gov, nih.gov For example, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have regioselectively afforded 3,5-disubstituted isoxazoles. nih.gov The regioselectivity in microwave-assisted synthesis can be influenced by factors such as the solvent and acid-binding agent used. nih.gov

Synthesis of Fused this compound Systems

Fused isoxazoles are compounds where the this compound ring is annulated with another ring system. These structures often exhibit unique properties due to the rigid framework created by the fused rings. Various strategies have been developed for their synthesis, often employing cycloaddition reactions.

One approach involves the intramolecular cycloaddition of nitrile oxides. For instance, bicyclic isoxazoles have been synthesized via intramolecular nitrile oxide cycloaddition (INOC) of dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates. This reaction, treated with tert-butoxide and Yamaguchi reagents, produced the bicyclic this compound with good yields under optimized conditions. mdpi.com

Another method for synthesizing fused this compound systems involves the condensation of 3-aryl-4-formyl isoxazoles with 1,2-diamines, leading to the formation of novel seven- and 14-membered heterocyclic systems such as isoxazolo-[5,4-b]-benzodiazepines and tetra-aza-cyclo-tetra-deca-diones. tandfonline.com This reaction can proceed through the intermediacy of a Schiff base. tandfonline.com

The synthesis of fused isoxazoles can also be achieved through the cyclocondensation of nitrile oxides and 1,3-diketones, yielding polycyclic isoxazoles. mdpi.com Additionally, fused isoxazoles have been prepared by the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with aldehydes, followed by heterocyclization with nucleophilic reagents. mdpi.comresearchgate.net

A practical, metal-free method has been reported for the synthesis of this compound-fused tricyclic quinazoline (B50416) alkaloids. This one-pot procedure involves the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN), where TBN acts as a radical initiator and the source of N–O. nih.gov This method forms new C–N, C–C, and C–O bonds through a sequence of nitration and annulation. nih.gov

Asymmetric Synthesis and Chiral this compound Derivatives

The development of asymmetric synthetic routes to chiral this compound derivatives is crucial because the biological activity and selectivity of a chiral compound are often dependent on its stereochemistry. acs.org Several methods have been explored for the enantioselective construction of the this compound core or the introduction of chiral centers onto the this compound ring system.

One strategy involves enzyme-catalyzed transformations. For example, the enantiomers of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, a β2-adrenergic stimulant, have been efficiently synthesized using alcohol dehydrogenase and lipase (B570770) enzymes. acs.org Alcohol dehydrogenase from Thermoanaerobium brockii was used for the reduction of a bromo ketone to obtain one enantiomer with high enantiomeric excess, while lipase P from Pseudomonas fluorescens catalyzed the kinetic resolution of a racemic bromohydrin to obtain the other enantiomer. acs.org

Organocatalysis has also emerged as a powerful tool for asymmetric this compound synthesis. A squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed for the synthesis of complex, diverse-skeleton this compound and trifluoromethyl-containing dispirooxindoles with high yields, diastereoselectivities, and enantioselectivities. rsc.org Chiral phosphoric acids have been utilized in the enantioselective addition of 5-amino-isoxazoles with β,γ-alkynyl-α-ketimino esters, providing quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and enantioselectivities. rsc.org

Catalytic asymmetric synthesis of 3,4,5-trisubstituted isoxazoline (B3343090) N-oxides and regioselective synthesis of 3,4,5-trisubstituted isoxazoles has been described using hydroquinine (B45883) derived thiourea (B124793) in combination with cesium carbonate. researchgate.net While many methods exist for the enantioselective synthesis of isoxazolines, fewer approaches have been reported for those bearing fully substituted stereocenters. researchgate.net

Synthesis from Specific Precursors (e.g., Chalcones)

Chalcones, which are 1,3-diphenyl-2-propene-1-one derivatives containing an α,β-unsaturated carbonyl system, are frequently used as precursors for the synthesis of isoxazoles. rasayanjournal.co.inscholarsresearchlibrary.com The reaction between chalcones and hydroxylamine hydrochloride is a common method for constructing the this compound ring. rasayanjournal.co.inscholarsresearchlibrary.comnih.govresearchgate.netajrconline.orgsphinxsai.com

This reaction typically involves the condensation of chalcones with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, often in an alcoholic medium like ethanol. rasayanjournal.co.innih.govresearchgate.netajrconline.org The reaction can be carried out under reflux conditions for several hours. rasayanjournal.co.innih.govajrconline.org Microwave irradiation has also been employed to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

The synthesis proceeds through an intermolecular cycloaddition reaction. nih.gov Various substituted chalcones can be used as starting materials, allowing for the synthesis of a range of this compound derivatives with different functional groups. rasayanjournal.co.innih.gov For example, novel this compound compounds have been synthesized from the cyclization of chalcone (B49325) compounds containing different functional groups with hydroxylamine hydrochloride in alkaline medium. nih.gov

Another method involves the reaction of chalcones with hydroxylamine hydrochloride and sodium acetate. scholarsresearchlibrary.comajrconline.org This approach has been used to synthesize various this compound derivatives, with reactions often carried out under reflux in ethanol. scholarsresearchlibrary.comajrconline.org

Chalcones can be synthesized through the Claisen-Schmidt condensation of aromatic ketones with aldehydes. rasayanjournal.co.innih.govajrconline.org This provides a convenient route to access the necessary precursors for this compound synthesis. ajrconline.org

Chemical Reactivity and Transformation Mechanisms of Isoxazole

Electrophilic Substitution Reactions

Isoxazole can undergo electrophilic substitution reactions, characteristic of aromatic compounds. clockss.org These reactions typically occur more readily than with pyridine (B92270) due to the electron-donating effect of the oxygen atom, despite the electron-withdrawing nature of the nitrogen. chemicalbook.com Common electrophilic substitutions observed on the this compound ring include nitration, halogenation, and chloromethylation. clockss.org

While electrophilic substitution is possible, the this compound ring's low nucleophilicity can make these reactions challenging unless activating substituents are present. nanobioletters.com In substituted isoxazoles, the regioselectivity of electrophilic substitution can be influenced by the nature and position of the substituents. For instance, studies on 3-substituted 5-methylisoxazoles have investigated regioselective substitution with various electrophiles. clockss.org Electrophilic aromatic substitution has been reported at the C5 position of fluorinated isoxazolines, involving the reaction of carbocation intermediates with aromatic compounds, particularly those bearing electron-donating groups. rsc.org

Nucleophilic Addition Reactions

Nucleophilic reactions with this compound are less common as direct substitutions on the ring compared to electrophilic reactions. pharmaguideline.com However, nucleophilic attack can occur, often leading to ring opening rather than simple substitution, particularly under basic conditions. pharmaguideline.com Electron-withdrawing substituents can facilitate nucleophilic attack, especially at the C2 position in oxazoles (a related heterocycle), although this often results in ring cleavage. pharmaguideline.com

In certain cases, nucleophilic attack can be part of a ring-forming reaction mechanism. For example, the synthesis of some this compound derivatives can involve an intermolecular nucleophilic vinylic substitution followed by intramolecular cyclization. nanobioletters.com Nucleophilic addition reactions are also fundamental in the broader context of organic chemistry, involving the attack of electron-rich species on electron-deficient centers, such as carbonyl carbons. slideshare.net While this is a general concept, specific examples of direct nucleophilic addition to the this compound ring itself leading to stable adducts are less frequently highlighted compared to ring-opening pathways.

Ring-Opening Reactions and Pathways

A significant aspect of this compound chemistry is its propensity for ring-opening reactions, often facilitated by the relatively weak nitrogen-oxygen bond. wikipedia.orgnih.gov These reactions can be induced by various conditions, including catalytic hydrogenation, alkylation followed by treatment with a base, photolysis, or electron capture. clockss.orgwikipedia.orgnsf.gov

Catalytic hydrogenation of isoxazoles can lead to the cleavage of the N-O bond, yielding β-amino enones. clockss.org Alkylation of this compound to form isoxazolium salts, followed by treatment with a nucleophile like sodium alkoxide, can also induce ring opening to produce β-amino enones. clockss.org

Photolysis of this compound under UV irradiation (200-330 nm) causes the this compound ring to collapse, often rearranging to oxazole (B20620) through an azirine intermediate. wikipedia.orgnih.govacs.org This process involves the homolysis of the N-O bond, forming an acyl azirine intermediate. nih.govacs.org The azirine intermediate can subsequently react with nucleophiles. wikipedia.org Theoretical studies support that the dominant photoinduced reaction channel for this compound is ring opening arising from O-N bond cleavage, estimated to occur on a femtosecond timescale. acs.org

Electron capture by this compound can also trigger the dissociation of the O-N bond and ring opening, leading to a ring-open radical anion. nsf.gov

In the context of substituted isoxazoles, such as the anti-inflammatory agent leflunomide (B1674699), metabolic ring opening involves N-O bond cleavage to form an α-cyanoenol metabolite. researchgate.net This process in leflunomide is suggested to proceed via C3-H deprotonation and elimination. researchgate.net

Ring opening can also be an intermediate step in reactions transforming isoxazoles into other heterocyclic systems, such as pyridines, via cycloaddition reactions followed by ring opening and other transformations. rsc.org

Reduction and Oxidation Reactions

The this compound ring is generally stable against oxidizing agents. clockss.org However, isoxazoles can undergo reduction. Catalytic hydrogenation is a notable reduction method that leads to the cleavage of the N-O bond and formation of β-amino enones. clockss.org Other reducing agents can also cause reduction and cleavage of the ring, leading to open-chain products. pharmaguideline.com

While the this compound ring itself is relatively resistant to oxidation, substituted isoxazoles or reactions involving this compound derivatives can involve oxidation steps. For example, the synthesis of some isoxazoles can involve oxidation of aldoximes to nitrile oxides. mdpi.comrsc.org Additionally, some transformation pathways of this compound-containing compounds may involve oxidation reactions on other parts of the molecule or as part of a reaction sequence to form new ring systems. doi.orgthieme-connect.com For instance, selective oxidation can be applied to transform azepine products derived from this compound reactions into sulfoxides or sulfones. thieme-connect.com

Derivatization and Functionalization Strategies (e.g., Alkylation, Halogenation)

Isoxazoles can be functionalized through various strategies to create diverse molecular structures. chemicalbook.com Direct functionalization of the this compound ring, particularly at the 3- and 5-positions, can be challenging under basic conditions due to the instability of unsubstituted isoxazoles to deprotonation at these positions. nanobioletters.com Electrophilic trapping after deprotonation is not a straightforward method for direct functionalization at these sites. nanobioletters.com

Despite these challenges, various methods exist for the derivatization and functionalization of isoxazoles and this compound-containing compounds. These include:

Alkylation: Alkylation of this compound can occur, for instance, leading to the formation of N-alkylisoxazolium salts. clockss.orgpharmaguideline.com Alkylation can also be a strategy for functionalizing side chains or other parts of molecules containing the this compound core. researchgate.netnih.govmdpi.com

Halogenation: Halogenation of the this compound ring is a known electrophilic substitution reaction. clockss.org Halogenation can also be introduced into side chains of this compound derivatives. nih.govmdpi.com

Other Functionalization: Isoxazoles can undergo a range of other transformations, including reactions with organomagnesium reagents, Reformatsky reactions, epoxidation, and hydroxylation. researchgate.net Functionalization strategies often involve reactions on substituents attached to the this compound ring or the use of isoxazoles as intermediates in the synthesis of more complex molecules. clockss.orgnanobioletters.comnih.govresearchgate.net For example, nucleophilic substitution reactions on 5-nitroisoxazoles with various bis(nucleophiles) can yield bis(this compound) derivatives. researchgate.net

The synthesis of functionalized isoxazoles is an active area of research, with various approaches developed, including cycloaddition reactions, condensation reactions, and direct functionalization methods. researchgate.net

Rearrangement Reactions (e.g., Oxazole-Isoxazole Rearrangement)

Isoxazoles are known to undergo various rearrangement reactions, often initiated by thermal or photochemical conditions, or in the presence of bases or acids. A notable rearrangement is the photoisomerization of isoxazoles to oxazoles. wikipedia.orgnih.govacs.org This process typically occurs under UV irradiation (200-330 nm) and involves the homolysis of the N-O bond to form an acyl azirine intermediate, which then rearranges to the oxazole. nih.govacs.org

Base-catalyzed rearrangements of isoxazoles have also been reported, leading to oxazoles. rsc.orgrsc.org A proposed mechanism for the this compound-to-oxazole rearrangement under basic conditions involves ring opening, followed by a Neber-like rearrangement to an azirine intermediate, which then equilibrates with a nitrile ylide before cyclizing to the oxazole. rsc.orgrsc.org

Other rearrangement pathways can lead to different ring systems or open-chain products. For instance, photochemical rearrangement of trisubstituted isoxazoles can generate highly reactive ketenimines via skeletal rearrangement. nih.govacs.org These ketenimines can serve as intermediates for the synthesis of other heterocycles like pyrazoles. nih.govacs.org this compound ring opening and subsequent rearrangements can also be involved in the formation of imidazoles. pharmaguideline.com

Rearrangements of this compound side chains have also been observed, leading to the formation of other heterocyclic structures. sphinxsai.com

Formation of Quaternary Salts and Subsequent Reactions

This compound, possessing a pyridine-type nitrogen atom, can act as a weak base and form salts with acids. clockss.orgpharmaguideline.com Similar to pyridine derivatives, this compound compounds can undergo N-alkylation to form quaternary ammonium (B1175870) salts, known as isoxazolium salts. clockss.orgpharmaguideline.com

The formation of isoxazolium salts activates the this compound ring towards nucleophilic attack and subsequent reactions, particularly ring opening. clockss.org As mentioned in Section 3.3, alkylation to N-alkylisoxazolium salts followed by treatment with a nucleophile (like sodium alkoxide) is a method for inducing ring opening to yield β-amino enones. clockss.org

Quaternary phosphonium (B103445) salts have also been utilized as catalysts in reactions involving this compound derivatives, such as in asymmetric nucleophilic additions where they can stabilize anionic intermediates. chinesechemsoc.org

Biological Activities and Medicinal Chemistry Research of Isoxazole Derivatives

Structure-Activity Relationship (SAR) Studies in Isoxazole Pharmacophores

Structure-Activity Relationship (SAR) studies are crucial in identifying how modifications to the this compound core and its substituents influence biological activity. These studies aim to optimize the potency, selectivity, and pharmacokinetic properties of this compound-containing compounds. The flexibility in molecular design offered by the this compound ring allows for the introduction of various functional groups at different positions, leading to a diverse array of derivatives with varied biological profiles. nih.govfrontiersin.org

For instance, SAR analysis of certain this compound derivatives has shown that the presence and position of substituents on appended aromatic rings significantly impact activity. In some cases, non-polar groups like halogens and alkyl groups on a benzene (B151609) ring have been found to enhance antifungal activity, while hydroxyl groups can reduce it. mdpi.com Similarly, the introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para position of phenyl rings attached to this compound derivatives has been observed to enhance antibacterial activity. jopir.in The this compound ring itself, or specific substitutions on it, can be essential for activity, as seen with the importance of the methyl this compound fraction for antitubercular activity in certain mixtures. mdpi.com

SAR studies also highlight the importance of specific moieties attached to the this compound core for particular activities. For example, methylenedioxy groups were found to be essential for the antileishmanial activity of certain this compound derivatives. mdpi.com The integration of the this compound ring can also lead to improved physicochemical properties, making it a popular moiety in compound design. researchgate.net

Antimicrobial Activities

This compound derivatives have demonstrated significant activity against a variety of microorganisms, including bacteria, fungi, and mycobacteria. researchgate.netmdpi.com This broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising drug resistance. researchgate.net

Antibacterial Efficacy and Mechanisms

This compound derivatives exhibit antibacterial efficacy against both Gram-positive and Gram-negative bacteria. jopir.inresearchgate.netd-nb.info Studies have shown that the introduction of a thiophene (B33073) moiety to the this compound ring can increase its antibacterial activity. mdpi.comnih.gov Certain this compound derivatives have demonstrated potent activity against challenging pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netresearchgate.netnih.gov

The mechanisms of action for this compound antibacterials can vary depending on the specific derivative. Some studies suggest that certain this compound derivatives may exert bactericidal effects by inhibiting GTPase activity and bacterial cell division. nih.gov Others, like halogenated isoxazolylnaphthoquinones, have been shown to interact with the respiratory chain of Staphylococcus aureus, generating superoxide (B77818) anions that damage the bacteria. nih.gov SAR studies in antibacterial isoxazoles have indicated that electron-withdrawing groups on phenyl rings can enhance activity. jopir.in

Data from antibacterial screening of novel N3, N5-di(substituted)this compound-3,5-diamine derivatives against Escherichia coli and Staphylococcus aureus showed varying degrees of potency compared to the standard drug cloxacillin. jopir.in

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Cloxacillin MIC (µg/mL) |

| 178d | 117 | - | 120 |

| 178e | 110 | - | 120 |

| 178f | 95 | - | 120 |

Note: Data for S. aureus MIC for compounds 178d, 178e, and 178f were not available in the provided text. jopir.in

Antifungal Efficacy and Mechanisms

This compound derivatives also possess significant antifungal properties, with activity observed against various fungal species, including Candida albicans and Aspergillus fumigatus. researchgate.netresearchgate.netd-nb.infonih.govtandfonline.com Novel this compound-based derivatives have been synthesized and evaluated for their anti-Candida potential, with some compounds displaying selective antifungal activity without negatively affecting beneficial bacteria. nih.govmdpi.com

Mechanism of action studies for antifungal isoxazoles are ongoing. Some this compound derivatives have been shown to induce necrotic cytosis in fungal cells and block the cell cycle at the G1/S phase. mdpi.com The selective antifungal activity of certain compounds against C. albicans suggests a targeted mechanism, potentially involving interaction with fungal-specific components like ergosterol (B1671047) synthesis enzymes or cell wall synthesis pathways. mdpi.com SAR analysis in antifungal isoxazoles indicates that the nature of substituents on phenyl rings can significantly influence activity. tandfonline.com

Studies evaluating the antifungal activity of this compound derivatives against Candida albicans, C. glabrata, and Aspergillus fumigatus have shown that the phenyl substituted 5-membered ring can lead to potent compounds against azole-resistant strains. tandfonline.com

| Compound | C. albicans MIC90 (µg/mL) | C. glabrata MIC90 (µg/mL) | A. fumigatus MIC90 (µg/mL) | C. glabrata petite mutant MIC90 (µg/mL) |

| 11c | - | - | - | 2 |

| 11d | - | - | - | > 250 |

| 10c | - | - | - | 2 |

Note: MIC90 values for all strains for compounds 11c, 11d, and 10c were not fully available in the provided text. tandfonline.com

Antiviral Efficacy and Mechanisms

Research has also explored the antiviral efficacy of this compound derivatives. mdpi.comnih.gov Novel this compound-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Some of these compounds exhibited promising in vivo antiviral activities. nih.gov

The presence of a phenyl ring, particularly with electron-withdrawing groups, in this compound-amide derivatives has been identified as a key motif that can improve antiviral activity. nih.gov While specific mechanisms of antiviral action for most this compound derivatives are still under investigation, the structural features of these compounds suggest potential interactions with viral replication processes or host factors essential for viral infection. nih.gov

Antitubercular Potential

This compound derivatives have shown potential as antitubercular agents. mdpi.comresearchgate.net Studies have identified this compound-containing molecules with specific inhibitory activity against Mycobacterium tuberculosis (Mtb). acs.org

One identified mechanism involves the inhibition of fatty acid degradation protein D32 (FadD32), an enzyme crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. researchgate.netacs.org A specific this compound derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), has demonstrated inhibitory activity against MtbFadD32 and MtbFadD28, leading to the regulation of mycobacterial genes involved in cell wall synthesis and reduced Mtb survival. acs.org

SAR studies in antitubercular isoxazoles have indicated that specific substitutions, such as a trifluoromethyl group on the this compound ring and bromine atoms on an appended phenol, contribute to the inhibitory activity against FadD enzymes. acs.org Bioisosteric replacement of functional groups in natural products with this compound rings has also led to the identification of potent anti-TB molecules, with docking simulations suggesting enzymes like mtFabH as probable targets. dntb.gov.ua

Antibiofilm Properties

Beyond directly killing microorganisms, this compound derivatives have also demonstrated antibiofilm properties. researchgate.netresearchgate.netmdpi.comnih.gov Biofilms are structured communities of microorganisms encased in a matrix, which contribute significantly to the persistence and resistance of infections. researchgate.netresearchgate.net

This compound derivatives have shown the capacity to reduce or eradicate biofilms formed by both bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.netresearchgate.net Certain derivatives, such as PUB9 and PUB10, have been particularly effective in reducing biofilm-forming cells. researchgate.net

The mechanism behind the antibiofilm activity of this compound derivatives is an area of active research. This activity reveals a new approach to eradicating biofilms and highlights this compound-based derivatives as promising anti-biofilm drugs. researchgate.netnih.govmdpi.com

Anticancer Research

This compound derivatives are actively being investigated for their potential in cancer therapy, exhibiting various mechanisms of action against cancer cells espublisher.combohrium.comresearchgate.netnih.gov.

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines espublisher.comresearchgate.netmdpi.comtandfonline.comacs.org. For instance, this compound-piperazine derivatives showed potent cytotoxicity against human liver cancer lines (Huh7 and Mahlavu) and breast cancer cell lines (MCF-7) with IC₅₀ values in the range of 0.3 to 3.7 µM mdpi.comtandfonline.com. This compound carboxamide derivatives have also been assessed for cytotoxic activity against breast (MCF-7), liver (Hep3B), and cervix (HeLa) cancer cell lines, with some compounds showing promising anticancer activity by delaying the G2/M phase of the cell cycle mdpi.com. This compound-based chalcones and their dihydropyrazole derivatives have shown excellent antitumor activity against the prostate cancer cell line (DU-145) mdpi.com. Additionally, novel this compound derivatives incorporating an arylpiperazine moiety demonstrated significant antiproliferative activity against hepatocellular cancer cells tandfonline.com.

Table 1: Examples of this compound Derivatives and Their Antiproliferative Activity

| Compound Type | Cancer Cell Lines Tested | Key Findings / IC₅₀ Range | Source |

| This compound-piperazine derivatives | Huh7, Mahlavu, MCF-7 | Potent cytotoxicity, 0.3-3.7 µM | mdpi.comtandfonline.com |

| This compound carboxamide derivatives | MCF-7, Hep3B, HeLa | Delayed G2/M phase | mdpi.com |

| This compound-based chalcones | DU-145 | Excellent antitumor activity | mdpi.com |

| Arylpiperazine-isoxazole hybrids | Hepatocellular cancer cells | Significant antiproliferative activity | tandfonline.com |

| 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives | K562 (leukemic) | Significant antiproliferative effects | mdpi.com |

| 3,5-diarylthis compound derivatives | PC3 (prostate cancer) | Antitumor activity | mdpi.com |

| Indole-containing diarylisoxazoles | Colo320, Calu-3 | Efficacious in inhibiting proliferation | espublisher.com |

| This compound-based carboxamides | Leukemia, colon cancer, melanoma | Potent growth inhibitor at 10 µM | nih.gov |

Induction of Apoptosis

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer treatment, and this compound derivatives have been shown to possess this ability espublisher.comresearchgate.netacs.orgnih.gov. Studies have shown that this compound-piperazine derivatives induce apoptosis by inhibiting the cell survival pathway through Akt hyperphosphorylation and activating the p53 protein, leading to cell cycle arrest mdpi.comtandfonline.com. 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic effects, inducing both early and late apoptosis in leukemic cell line K562 mdpi.comnih.gov. This compound-based chalcones and their dihydropyrazole derivatives also showed pro-apoptotic activity against prostate cancer cells mdpi.com. Novel synthetic this compound derivatives, including 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, have exhibited potent pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines nih.gov. Some isoxazolo-pyrimidines have also been shown to induce apoptosis in cancer cells researchgate.net. Tyrosol-derived 3,5-disubstituted this compound derivatives exerted anticancer activity by inducing apoptosis in U87 cells nih.gov.

Targeting Oncogenic Signaling Pathways (e.g., Kinase Inhibition, HDAC Inhibition)

This compound derivatives can exert their anticancer effects by targeting various oncogenic signaling pathways, including inhibiting kinases and histone deacetylases (HDACs) amazonaws.comresearchgate.netmdpi.comacs.org. The this compound ring is frequently used as a core structure in compounds that inhibit numerous targets, including tyrosine kinase, HDAC, HER2, and HSP90 researchgate.net.

Kinase Inhibition: this compound derivatives have been explored as inhibitors of various kinases involved in cancer progression. For example, some this compound-based carboxamides, ureates, and hydrazones have been identified as potential inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis and tumor growth nih.gov. Compounds 8 and 10a from a series of this compound-based derivatives showed potent inhibitory activities against VEGFR2 with IC₅₀ values of 25.7 nM and 28.2 nM, respectively, comparable to Sorafenib (IC₅₀ = 28.1 nM) nih.gov. This compound derivatives have also been investigated as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), an enzyme crucial for cancer cell metabolism tandfonline.com.

HDAC Inhibition: Histone deacetylases (HDACs) are important epigenetic targets in cancer therapy, and this compound derivatives have shown promise as HDAC inhibitors researchgate.netrsc.orgmdpi.comhistorymedjournal.comnih.govturkjps.orgresearchgate.netnih.govfrontiersin.org. The this compound moiety can be incorporated into the structure of HDAC inhibitors, sometimes acting as a zinc-binding group or being embedded in the linker region historymedjournal.comnih.gov. This compound-3-hydroxamate has been shown to bind to the zinc-binding domain of HDAC6 mdpi.com. Other this compound-based derivatives, such as 5-(3-bromo-4-hydroxyphenyl)-3-(thiophene-2-yl)this compound, have demonstrated anticancer effects by acting as HDAC inhibitors mdpi.com. Novel structures bearing triazole, this compound, and thiouracil moieties have been identified as targeting HDACs in human breast cancer cells researchgate.net. Some hydroxamic acid-based HDAC inhibitors containing an this compound moiety in the linker region have shown nanomolar activity in HDAC isoform inhibitory assays and micromolar inhibitory activity against pancreatic cancer cell lines nih.gov. This compound derivatives have also been explored as HSP90 inhibitors, which indirectly affects the stability of client proteins involved in cell proliferation and survival nih.govaacrjournals.orgresearchgate.net.

Table 2: Examples of this compound Derivatives Targeting Signaling Pathways

| Target Pathway/Enzyme | This compound Derivative Type | Key Findings | Source |

| VEGFR2 | This compound-based carboxamides, ureates, and hydrazones | Potent inhibitory activity (e.g., compounds 8 and 10a with low nM IC₅₀) | nih.gov |

| PKM2 | This compound derivatives of lapachol | Potential inhibitory action | tandfonline.com |

| HDACs | This compound-3-hydroxamate | Binds to HDAC6 zinc-binding domain | mdpi.com |

| HDACs | 5-(3-bromo-4-hydroxyphenyl)-3-(thiophene-2-yl)this compound | Acts as HDAC inhibitor | mdpi.com |

| HDACs | Triazole, this compound, and thiouracil-bearing structures | Target HDACs in breast cancer cells | researchgate.net |

| HDACs | Hydroxamic acid-based with this compound in linker | Nanomolar HDAC isoform inhibition, micromolar antiproliferative activity | nih.gov |

| HSP90 | 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Potent and selective inhibition of HSP90 | nih.gov |

| HSP90 | This compound derivatives (novel compounds) | Inhibitory effect on cancer cell proliferation by reducing Hsp90 expression | researchgate.net |

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some this compound derivatives have demonstrated anti-angiogenic properties researchgate.netacs.org. Certain isoxazolo-pyrimidines have been shown to exhibit anti-angiogenic activity researchgate.net. An this compound derivative of usnic acid has been reported to have anti-angiogenic effects nih.gov. Modification of the natural product vegfrecine with an this compound ring resulted in a compound exhibiting inhibitory activity against VEGFR-1 and VEGFR-2 tyrosine kinases, which are involved in pathological angiogenesis associated with cancer nih.gov.

Anti-inflammatory and Analgesic Properties

This compound derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents d-nb.infofrontiersin.orgmdpi.comamazonaws.commdpi.comnih.gov.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Inhibition of cyclooxygenase enzymes, particularly COX-2, is a common mechanism for anti-inflammatory and analgesic drugs. This compound derivatives have been identified as potential COX inhibitors frontiersin.orgmdpi.comacs.orgnih.govresearchgate.netnih.gov. Valdecoxib, a well-known selective COX-2 inhibitor, contains an this compound nucleus d-nb.infonih.gov. Research has shown that this compound-containing compounds can exhibit selective COX-II inhibitory activity acs.org. A series of novel this compound derivatives were synthesized and evaluated for their in vitro COX-1/2 anti-inflammatory activity, with some compounds showing potent COX-2 inhibition and good selectivity nih.govresearchgate.net. For example, compounds C6, C5, and C3 were found to be the most potent COX-2 enzyme inhibitors among the tested compounds in one study, with IC₅₀ values of 0.55 ± 0.03 µM, 0.85 ± 0.04 µM, and 0.93 ± 0.01 µM, respectively nih.gov. Another study on this compound-carboxamide derivatives revealed potent inhibitory activities against both COX enzymes, with IC₅₀ values ranging from 4.1 nM to 3.87 μM, and one compound, MYM1, showing the highest efficacy against COX-1 with an IC₅₀ value of 4.1 nM nih.gov.

Table 3: Examples of this compound Derivatives and Their COX Inhibitory Activity

| Compound Type | Target Enzyme | Key Findings / IC₅₀ Range | Source |

| Valdecoxib | COX-2 | Selective inhibitor | d-nb.infonih.gov |

| Novel this compound derivatives | COX-1/COX-2 | Potent COX-2 inhibition | nih.govresearchgate.net |

| Compound C6 | COX-2 | IC₅₀ = 0.55 ± 0.03 µM | nih.gov |

| Compound C5 | COX-2 | IC₅₀ = 0.85 ± 0.04 µM | nih.gov |

| Compound C3 | COX-2 | IC₅₀ = 0.93 ± 0.01 µM | nih.gov |

| This compound-carboxamide derivatives | COX-1/COX-2 | Potent inhibition (4.1 nM - 3.87 μM) | nih.gov |

| Compound MYM1 | COX-1 | IC₅₀ = 4.1 nM | nih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are key enzymes involved in the biosynthesis of pro-inflammatory leukotrienes. plos.orgnih.gov Inhibition of LOX, particularly 5-LOX, is a highly attractive strategy for developing anti-inflammatory and anti-asthmatic agents. plos.orgnih.gov Research has shown that certain this compound derivatives exhibit significant inhibitory activity against LOX enzymes. plos.orgmdpi.comrsc.org For instance, one study identified a compound, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (compound 2b), that showed significant inhibitory activity towards both LOX and COX-2 enzymes. mdpi.com Another study investigating a series of this compound derivatives reported potent 5-LOX inhibitory effects. plos.orgnih.gov Among the tested compounds, compound C6 demonstrated the most potent 5-LOX inhibition, with compounds C3 and C5 also showing good inhibitory effects. plos.orgnih.gov

| Compound | 5-LOX IC₅₀ (µM) |

| C3 | 8.47 plos.orgnih.govresearchgate.net |

| C5 | 10.48 plos.orgnih.govresearchgate.net |

| C6 | Most potent among tested compounds plos.orgnih.gov |

| Compound 155 | 3.67 rsc.org |

| Compound 156 | Good inhibition next to 155 rsc.org |

Modulation of Inflammatory Pathways

Beyond LOX inhibition, this compound derivatives have been shown to modulate various inflammatory pathways. kuey.netnih.gov Many this compound-based carboxamides and carbohydrazides exhibit potent anti-inflammatory properties by controlling the release of cytokines and other pro-inflammatory mediators. kuey.net These compounds can block the action of transcription factors crucial for regulating inflammation-related gene expression, such as nuclear factor-kappa B (NF-κB). kuey.net Some derivatives also possess antioxidant qualities, contributing to the reduction of inflammation caused by oxidative stress through the scavenging of reactive oxygen species (ROS). kuey.net Studies have shown that this compound derivatives can inhibit carrageenan-induced footpad edema and contact sensitivity in mice. nih.gov Furthermore, compounds like 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydrothis compound have been shown to decrease TNF-α and IL-6 release from LPS-stimulated macrophages, diminish COX-2 levels, inhibit PGE2 production, and prevent NF-κB nuclear translocation, as well as inhibiting the MAPK pathway. plos.org

Neuropharmacological Investigations

This compound derivatives are a subject of significant neuropharmacological research due to their interactions with various targets in the central nervous system. researchgate.net

Neuroprotective Effects

This compound-based compounds, including carboxamides and carbohydrazides, have demonstrated promising neuroprotective effects in models of neurodegenerative disorders. kuey.netontosight.ai These effects are mediated through multiple mechanisms, including antioxidant activity, inhibition of neuroinflammation, and modulation of neurotransmitter systems. kuey.net By promoting neuronal survival, enhancing neurite outgrowth, and improving cognitive function in preclinical models, this compound derivatives show therapeutic potential for conditions characterized by neuronal damage and dysfunction. kuey.net

Receptor Modulation (e.g., AMPA Receptor Agonism)

This compound derivatives are known modulators of ionotropic glutamate (B1630785) receptors, particularly AMPA receptors. mdpi.comscholarsresearchlibrary.com Some this compound derivatives, structurally similar to AMPA, act as specific agonists for the AMPA receptor. ontosight.aimdpi.com this compound-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity. mdpi.comresearchgate.net Studies using electrophysiological techniques have shown that these derivatives can significantly reduce peak current amplitudes and alter receptor kinetics by prolonging deactivation and accelerating desensitization. mdpi.com For example, compounds CIC-1 and CIC-2 demonstrated potent inhibitory effects on AMPA receptor activity, causing 8-fold and 7.8-fold reductions in peak current amplitudes, respectively. mdpi.com The this compound scaffold, combined with specific functional groups, can enhance AMPA receptor activity modulation. mdpi.com

| Compound | Effect on AMPA Receptor Peak Current | Effect on Deactivation | Effect on Desensitization |

| CIC-1 | 8-fold inhibition mdpi.com | Prolonged (~4-fold increase in τdeac) mdpi.com | Accelerated mdpi.com |

| CIC-2 | 7.8-fold inhibition mdpi.com | Prolonged (~4-fold increase in τdeac) mdpi.com | Accelerated mdpi.com |

Antiepileptic/Anticonvulsant Activity

The this compound nucleus is present in several marketed anticonvulsant drugs, such as Zonisamide. scholarsresearchlibrary.comresearchgate.netbenthamdirect.com Research continues to explore novel this compound derivatives for their antiepileptic and anticonvulsant potential. pharmahealthsciences.net Studies have evaluated the anticonvulsant activity of various this compound derivatives against electrically and chemically induced seizures in animal models. pharmahealthsciences.net Some derivatives have shown significant protection against seizures, comparable to or exceeding that of standard anticonvulsant agents like phenytoin (B1677684) and diazepam. pharmahealthsciences.net For instance, certain bicyclic this compound analogues exhibited significant anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. pharmahealthsciences.net Novel benzo[d]this compound derivatives have also been synthesized and evaluated, with some showing high protection against MES-induced seizures by selectively blocking voltage-gated sodium channels, specifically NaV1.1. acs.orgnih.gov

Immunomodulatory Research

This compound derivatives have demonstrated diverse immunomodulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects. mdpi.comnih.govnih.gov These compounds have been investigated in various in vitro and in vivo models using cells and animal models relevant to human clinical conditions. nih.govnih.gov Studies have shown that this compound derivatives can modulate T-cell subsets, influence B-cell levels in lymphoid organs, and enhance antibody production. nih.gov For example, a derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) showed modulatory effects on T-cell subsets and B-cell levels and enhanced anti-SRBC antibody production in mice. nih.gov Another compound, MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate), demonstrated immunosuppressive activity by inhibiting carrageenan-induced footpad edema and contact sensitivity in mice, with potency comparable to tacrolimus. nih.gov Some this compound derivatives have also shown immunostimulatory potential, which could be useful in contexts such as chemotherapy. mdpi.comnih.govnih.gov

Immunosuppressive Effects

A number of this compound derivatives have exhibited immunosuppressive properties in both in vitro and in vivo studies using human and rodent models. nih.govmdpi.comptfarm.plresearchgate.netnih.gov These compounds have shown the ability to suppress humoral and cellular immune responses. mdpi.com

Studies on derivatives of 5-amino-3-methylthis compound-4-carboxylic acid have revealed suppressive effects on humoral and cellular immune responses in mice. mdpi.com Similarly, 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides have demonstrated comparable activities. mdpi.com

An this compound[5,4-e]triazepine derivative, referred to as compound RM33, has shown potent immunosuppressive activities in mouse models. mdpi.com Low doses of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides have also achieved significant suppression of the in vivo humoral immune response to SRBC in mice. mdpi.com

Further research on new lead structures within the this compound system has identified compounds with strong immunosuppressive activities in the humoral immune response, the carrageenan model, and the proliferative response of lymphocytes. mdpi.comptfarm.pl

A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) was synthesized and tested for immunosuppressive properties using human cells. researchgate.netnih.gov These compounds inhibited phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. researchgate.netnih.gov Specifically, compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) was selected for further investigation due to its strong antiproliferative activity and lack of toxicity. researchgate.netnih.gov MM3 was found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures. researchgate.netnih.gov In Jurkat cells, MM3 increased the expression of caspases, Fas, and NF-κB1, suggesting a potential proapoptotic mechanism for its immunosuppressive action. researchgate.netnih.gov

Compounds RM54, RM55, and RM56, amide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, were evaluated for their immunological activities. ptfarm.pl These compounds demonstrated differential, generally immunosuppressive properties, with RM56 exhibiting stronger suppressive activities compared to RM54 and RM55. ptfarm.pl

Immunostimulatory Effects

While many this compound derivatives exhibit immunosuppressive effects, some have also shown immunostimulatory properties. nih.govptfarm.plnih.gov These compounds hold potential therapeutic utility, particularly as potential support for chemotherapy or in immunocompromised individuals. nih.govmdpi.comnih.gov

Several immunostimulatory this compound derivatives have been synthesized and evaluated. nih.gov RM-11 (3,5-dimethyl-5,6-dihydro-4H- rsc.orgacs.orgoxazolo[5,4-e] rsc.orgacs.orgresearchgate.nettriazepin-4-one) was found to potently stimulate both humoral and cellular immune responses to SRBC in mice. nih.gov This compound also stimulated ConA-induced splenocyte proliferation and showed no signs of toxicity at a dose of 250 mg/kg body weight in mice. nih.gov RM-11 was further investigated in a model of immunocompromised mice treated with cyclophosphamide (B585) (CP). nih.gov

Immunoregulatory properties, including modulatory effects on T-cell subsets and B-cell levels in lymphoid organs, and enhanced anti-SRBC antibody production in mice, have been observed with derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide. nih.gov The compound 06K (2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide) also showed immunoregulatory properties in mouse in vivo models. nih.gov

Some this compound derivatives have demonstrated dose-dependent actions ranging from immunosuppressive to immunostimulatory. nih.gov

Antidiabetic Research

This compound derivatives have been explored for their potential antidiabetic effects, showing promise in improving glucose metabolism and inhibiting enzymes involved in glucose regulation. researchgate.netjournaljpri.comresearchgate.net

This compound-based flavonoid derivatives have shown significant antidiabetic effects by enhancing glucose uptake in insulin-resistant HepG2 cells. researchgate.net Compound C45, a novel this compound derivative obtained by scaffold hopping of Kaempferol, demonstrated improved glucose consumption at a nanomolar level (EC50 = 0.8 nM) in insulin-resistant HepG2 cells. researchgate.net Studies suggest that C45 may activate the AMPK/PEPCK/G6Pase pathways, leading to enhanced phosphorylation of AMPK and reduced levels of gluconeogenesis enzymes PEPCK and G6Pase. researchgate.net

In vitro antidiabetic screening of synthesized this compound compounds using the yeast cell method for glucose uptake revealed that compounds with halogenated or nitrated phenyl rings at the 5-position and hydroxyl or amine substituted phenyl rings at the 3-position of the this compound exhibited antidiabetic action. journaljpri.com

In silico studies on this compound derivatives of usnic acid have explored their potential as α-amylase inhibitors for diabetes treatment. researchgate.net Compound-13 showed strong binding affinity against the α-amylase enzyme (-9.2 kcal/mol) and formed hydrogen bonds with key amino acid residues (Leu162, Tyr62, Glu233, and Asp300). researchgate.net Molecular dynamic simulations confirmed the stability of the compound-13-α-amylase complex, and density functional theory analysis further supported its potential as an α-amylase inhibitor. researchgate.net

Antioxidant Activity and Mechanisms

This compound derivatives have demonstrated significant antioxidant activity through various mechanisms, including free radical scavenging and enzyme inhibition. rsc.orgrsc.orgplos.orgmdpi.comnih.govmdpi.com

This compound derivatives have shown the ability to scavenge free radicals, as evidenced by their activity in DPPH assays. rsc.orgplos.orgmdpi.comnih.gov The antioxidant potential of these compounds can be influenced by the electronic characteristics of substituents on the phenyl ring of the this compound. plos.org

Quinazolinone-based this compound derivatives have been screened for antioxidant activity using the DPPH assay. rsc.org Compounds 164 and 165 exhibited significant activity, with compound 164 showing the best activity (inhibitory concentrations 1.28 ± 0.33 and 1.39 ± 0.38 μM). rsc.org These compounds were also evaluated against NADP oxidase, an enzyme involved in generating reactive oxygen species. rsc.org

Derivatives of fluoro-phenyl-carboxamide have shown potent antioxidant activity in the DPPH assay. rsc.orgnih.gov Compounds 158 and 159 (also referred to as 2a and 2c) demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, compared to the standard Trolox (IC50 value of 3.10 ± 0.92 µg/ml). rsc.orgnih.gov

Functionalized isoxazoles have also been investigated for their antioxidant activity using the DPPH method. rsc.org Compound 160 showed notable antioxidant property with an IC50 value of 63.51 ± 1.80 μg/ml, while compounds 161–163 exhibited moderate free radical scavenging characteristics. rsc.org

Studies have reported the antioxidant potential of diosgenin-based this compound derivatives. plos.org Additionally, an indole-functionalized this compound ring is considered a potent antioxidant moiety. plos.org

Coumarin–this compound–pyridine (B92270) hybrids have been evaluated for their antioxidant activity as inhibitors of lipid peroxidation. mdpi.com Compound 12b presented high anti-lipid peroxidation activity (90.4%). mdpi.com

Enzyme Inhibition Studies (Beyond COX/LOX)

Beyond their well-known activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound derivatives have also demonstrated inhibitory effects on other enzymes, including carbonic anhydrase and acetylcholinesterase. rsc.orgacs.orgresearchgate.netmdpi.comoup.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

Carbonic Anhydrase (CA) Inhibition

This compound derivatives have shown significant inhibitory action against carbonic anhydrase (CA) enzymes, which are involved in various physiological processes and are targets for several therapeutic applications. acs.orgresearchgate.netresearchgate.netnih.gov

Ten new this compound derivatives were synthesized and investigated for their inhibition potential against CA. acs.orgresearchgate.netnih.gov Compounds AC1, AC2, AC3, and AC4 were found to be active inhibitors. acs.orgresearchgate.netnih.gov Compound AC2 exhibited the most promising inhibitory activity against CA, with an IC50 value of 112.3 ± 1.6 μM (% inhibition = 79.5). acs.orgresearchgate.netnih.gov AC3 showed an IC50 of 228.4 ± 2.3 μM (% inhibition = 68.7), AC1 had an IC50 of 368.2 μM (% inhibition = 58.4), and AC4 had an IC50 of 483.0 μM (% inhibition = 50.5). acs.org These were compared to the standard drug acetazolamide (B1664987), which had an IC50 value of 18.6 μM (% inhibition = 87.0). acs.orgresearchgate.netnih.gov Molecular docking studies suggested that these this compound inhibitors bind at the entrance of the active site of CA. acs.org

Two series of benzenesulfonamide-containing this compound compounds were screened as inhibitors of four human (h) isoforms of CA: hCA I, hCA II, hCA IV, and hCA VII. researchgate.net Derivatives from the first series demonstrated excellent inhibitory activity against the cytosolic isoform hCA II, a target for antiglaucoma drugs, with Ki values ranging from 0.5 to 49.3 nM. researchgate.net They also showed potent inhibition against hCA VII, a target for anti-neuropathic pain, with Ki values between 4.3 and 51.9 nM. researchgate.net These Ki values indicate that these derivatives are more potent inhibitors of hCA II compared to the clinically used standard acetazolamide (Ki value of 12.1 nM). researchgate.net

Acetylcholinesterase Inhibition

This compound derivatives have also been identified as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). rsc.orgresearchgate.netmdpi.comoup.comresearchgate.netnih.gov AChE inhibitors are a common treatment strategy for early stages of Alzheimer's disease. researchgate.netoup.comnih.gov

A 3,5-disubstituted this compound derivative (compound 39j) has been shown to act as an acetylcholinesterase inhibitor. rsc.org Molecular docking studies indicated that this derivative was positioned at the edge of the AChE active site. rsc.org

In a study evaluating nine this compound derivatives for their in vitro AChE activity, the compounds were described as inhibitors of the enzyme. researchgate.netoup.comnih.gov The most potent compound in this series exhibited a moderate inhibitory activity with an IC50 value of 134.87 μM. researchgate.netoup.comnih.gov Molecular docking studies showed the interaction of these compounds with the active site of AChE. researchgate.netoup.comnih.gov